molecular formula C23H22N6O2S B14923078 N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

Cat. No.: B14923078
M. Wt: 446.5 g/mol
InChI Key: ZRHQNCWHIFPMQG-AFUMVMLFSA-N
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Description

2-{[5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(5-methyl-2-furyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a phenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(5-methyl-2-furyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under controlled conditions.

    Introduction of the Anilinomethyl and Phenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using aniline and benzyl halides.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via thiolation reactions, typically using thiol reagents.

    Formation of the Acetohydrazide Moiety: This step involves the reaction of hydrazine derivatives with acetic acid or its derivatives.

    Condensation with the Furan Ring: The final step involves the condensation of the intermediate with a furan aldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the furan ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The phenyl and anilinomethyl groups can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions, facilitating various organic transformations.

Biology

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its structural features that can interact with microbial enzymes.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(5-methyl-2-furyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and phenyl group can interact with active sites of enzymes, potentially inhibiting their activity. The furan ring may also play a role in binding to specific receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(Z)-1-(5-methyl-2-furyl)methylidene]acetohydrazide
  • 2-{[5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(Z)-1-(2-bromo-5-hydroxy-4-methyl)acetohydrazide

Uniqueness

The uniqueness of 2-{[5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(5-methyl-2-furyl)methylidene]acetohydrazide lies in its combination of structural features, including the triazole ring, phenyl group, and furan ring. This combination provides a unique set of chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C23H22N6O2S

Molecular Weight

446.5 g/mol

IUPAC Name

2-[[5-(anilinomethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C23H22N6O2S/c1-17-12-13-20(31-17)14-25-27-22(30)16-32-23-28-26-21(15-24-18-8-4-2-5-9-18)29(23)19-10-6-3-7-11-19/h2-14,24H,15-16H2,1H3,(H,27,30)/b25-14+

InChI Key

ZRHQNCWHIFPMQG-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC=C4

Origin of Product

United States

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